molecular formula C14H20BF4N3O3 B7886876 2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate

2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate

Cat. No. B7886876
M. Wt: 365.13 g/mol
InChI Key: DMTWWFCCBWWXSA-NYLBFTITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate is a useful research compound. Its molecular formula is C14H20BF4N3O3 and its molecular weight is 365.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Coupling Reactions : This compound is used in peptide coupling reactions with low racemization. It is soluble in acetonitrile, water, dichloromethane, and methanol and supplied as a white powder. Its toxicological properties have not been fully investigated, and it is sensitive to moisture and light (Batty, 2004).

  • Formation of Carboxamides : The compound has been used for the effective and fast formation of carboxamides in mixed aqueous/organic solvent systems, representing an alternative to carbodiimide reagents for the same purpose (Bannwarth & Knorr, 1991).

  • Polymerization Processes : It has been involved in the living ring-opening metathesis polymerization of norbornadienes to produce monodisperse homopolymers (Bazan et al., 1990).

  • Esterification of Carboxylic Acids : The compound aids in the esterification of carboxylic acids with alcohols and phenols under mild conditions to afford corresponding esters in good to high yields (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).

  • Synthesis of Peptides : It is used in the synthesis of hindered amides, dipeptides, and tripeptides with minimal purification (Barrett et al., 2005).

  • Modification of Epoxy Resin : The compound plays a role in the synthesis and modification of epoxy resin, contributing to materials with high thermal stability and unique heat resistance (Li et al., 2005).

  • Fluorocyclization Reactions : It is used in fluorocyclization reactions of norbornenecarboxylic acids to form fluorinatedγ-lactones (Serguchev et al., 2002).

properties

IUPAC Name

[dimethylamino-[[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]oxy]methylidene]-dimethylazanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10?,11?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTWWFCCBWWXSA-NYLBFTITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2[C@@H]3C[C@H](C2C1=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BF4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium Tetrafluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 2
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2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 3
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2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 4
2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate
Reactant of Route 6
2-(5-Norborene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate

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